9-Methyl-2,4,6,8-tetrathiaadamantane

Description

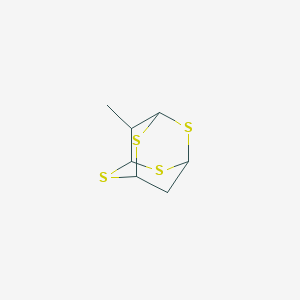

9-Methyl-2,4,6,8-tetrathiaadamantane (CAS 17837-57-9) is a sulfur-containing adamantane derivative characterized by a rigid tetracyclic framework with four sulfur atoms and a methyl group at the 9-position .

Properties

CAS No. |

17837-57-9 |

|---|---|

Molecular Formula |

C7H10S4 |

Molecular Weight |

222.4 g/mol |

IUPAC Name |

9-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C7H10S4/c1-3-6-8-4-2-5(10-6)11-7(3)9-4/h3-7H,2H2,1H3 |

InChI Key |

ZVKPQIPHEBQFKW-UHFFFAOYSA-N |

SMILES |

CC1C2SC3CC(S2)SC1S3 |

Canonical SMILES |

CC1C2SC3CC(S2)SC1S3 |

Synonyms |

9-Methyl-2,4,6,8-tetrathiaadamantane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: 9-Bromo-1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane

Key Differences :

- Synthesis : The bromo derivative is synthesized via bromination of 1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane using bromine in carbon tetrachloride under reflux, yielding 33.6% crude product . The methyl analog’s synthesis likely involves milder conditions due to the stability of methyl groups.

- Physical Properties :

- Melting Point : The bromo compound melts at 182–184°C (with decomposition), whereas data for the methyl analog is unavailable .

- Spectral Data : The bromo compound’s IR spectrum shows peaks at 1400, 1175, and 677 cm⁻¹, while its NMR includes methyl singlet signals at δ 1.58–1.73 ppm . These features differ from the methyl derivative, where the absence of bromine would shift electronic environments.

Reactivity :

- The bromo compound undergoes solvolysis, a reaction pathway facilitated by the electronegative bromine substituent, which acts as a leaving group . In contrast, the methyl group in 9-Methyl-2,4,6,8-tetrathiaadamantane is inert under similar conditions, emphasizing the role of substituent electronegativity in reactivity.

Comparison with Other Adamantane Derivatives

- These exhibit higher environmental persistence and toxicity due to chlorine substituents, unlike the sulfur- and methyl-dominated chemistry of this compound .

- Diazapentacyclic Alkaloids (e.g., Vincamine) : Compounds like Vincamine (CAS 1617-90-9) feature nitrogen-rich frameworks but lack sulfur atoms. Their biological activity contrasts with the materials-oriented applications of thiaadamantanes .

Notes on Evidence Limitations

- Limited data on this compound’s synthesis and properties necessitate extrapolation from brominated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.